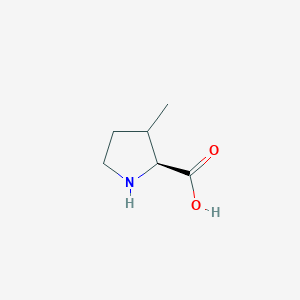

3-Methyl-l-proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2S)-3-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |

InChI Key |

CNPSFBUUYIVHAP-AKGZTFGVSA-N |

Isomeric SMILES |

CC1CCN[C@@H]1C(=O)O |

Canonical SMILES |

CC1CCNC1C(=O)O |

Synonyms |

3-methyl-Pro 3-methylproline |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Methyl-l-proline

Introduction

3-Methyl-l-proline is a substituted, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug development. As an analogue of the proteinogenic amino acid l-proline, its unique structural features, arising from the addition of a methyl group to the pyrrolidine ring, impart distinct conformational constraints. These constraints can profoundly influence the structure and stability of peptides and peptidomimetics, making 3-Methyl-l-proline a valuable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.

The stereochemistry at the C-3 position, in addition to the inherent chirality at the α-carbon (C-2), results in the existence of two diastereomers: (2S,3S)-3-Methyl-l-proline (cis or syn) and (2S,3R)-3-Methyl-l-proline (trans or anti). The spatial orientation of the methyl group relative to the carboxyl group defines these diastereomers and dictates their conformational preferences, which in turn governs their biological activity.

This technical guide provides a comprehensive overview of the core physical properties of the diastereomers of 3-Methyl-l-proline, offering researchers, scientists, and drug development professionals a foundational understanding of this important molecule. The data presented herein is a synthesis of experimentally determined values from peer-reviewed literature and computationally predicted properties from established chemical databases. Furthermore, this guide details standardized protocols for the experimental determination of key physical properties, ensuring scientific integrity and reproducibility.

Physicochemical and Chiroptical Properties

The fundamental physical and chemical characteristics of a molecule are critical for its application in synthesis, formulation, and biological assays. The properties of the 3-Methyl-l-proline diastereomers are summarized below. It is crucial to distinguish between experimentally verified data and computationally predicted values to inform experimental design accurately.

| Property | (2S,3S)-3-Methyl-l-proline (cis/syn) | (2S,3R)-3-Methyl-l-proline (trans/anti) | Data Source |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | Calculated |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol | Calculated[1] |

| Appearance | White to beige crystalline powder | Prisms | Experimental[2][3] |

| Melting Point | 227-230 °C (dec.) (for the D-enantiomer) | 238-241 °C (dec.) | Experimental[3] |

| Specific Optical Rotation | [α]²⁵D = -26° to -30° (c=0.7, H₂O) | [α]²⁴D = -47.6° (c 1, H₂O) | Experimental[2][3] |

| Solubility | Soluble in water. Crystallizes from isopropyl alcohol. | Soluble in water. | Inferred/Experimental[3] |

| XLogP3-AA | -1.9 | -1.9 | Computed[1] |

| Hydrogen Bond Donor Count | 2 | 2 | Computed[1] |

| Hydrogen Bond Acceptor Count | 3 | 3 | Computed[1] |

Note: The cis isomer's melting point and specific rotation are reported for the (2R,3R) or cis-3-methyl-D-proline enantiomer, as this was the data available in the cited literature. The L-enantiomer, (2S,3S), is expected to have the same melting point and an opposite specific rotation.

Structural and Conformational Analysis: The Importance of Stereochemistry

The defining feature of 3-Methyl-l-proline is its stereochemistry. The cis and trans diastereomers exhibit different three-dimensional shapes, which directly impacts how they fit into the active sites of enzymes or receptors and how they influence the secondary structure of peptides.

-

(2S,3S) or cis-3-Methyl-l-proline: In this isomer, the methyl group and the carboxyl group are on the same face of the pyrrolidine ring.

-

(2S,3R) or trans-3-Methyl-l-proline: In this isomer, the methyl group and the carboxyl group are on opposite faces of the ring.

This stereochemical difference has been shown to be significant. For instance, early studies on the biosynthesis of the antibiotic actinomycin revealed that the cis and trans isomers of 3-methylproline have differential inhibitory effects[4].

Experimental Protocols for Property Determination

To ensure the quality and consistency of data, standardized experimental procedures for characterizing novel compounds are paramount. The following section details robust, field-proven methodologies for determining the key physical properties of 3-Methyl-l-proline and its derivatives.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity. For crystalline amino acids, this value is often a decomposition temperature, characterized by a change in appearance (e.g., darkening) and phase.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry 3-Methyl-l-proline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point.

-

Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting range.

-

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). For compounds that decompose, record the temperature range over which charring and melting occur.

Causality and Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range. The use of a calibrated apparatus ensures the trustworthiness and accuracy of the measurement.

Caption: Workflow for determining the melting point of a solid sample.

Determination of Specific Optical Rotation

Specific rotation is a characteristic property of chiral molecules and is essential for confirming the enantiomeric purity of 3-Methyl-l-proline isomers.

Methodology: Polarimetry

-

Solution Preparation:

-

Accurately weigh a specific mass of the 3-Methyl-l-proline sample (e.g., 70 mg, as per the literature for the cis isomer[2]).

-

Dissolve the sample in a precise volume of a specified solvent (e.g., 10.0 mL of high-purity water) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

-

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement:

-

Rinse and fill a polarimeter cell of a known path length (l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Causality and Trustworthiness: The specific rotation is highly dependent on concentration, solvent, temperature, and wavelength. Adhering to standardized conditions, as reported in authoritative sources, is crucial for reproducibility. For example, the reported value for (2S,3S)-3-Methyl-l-proline is between -26° and -30° when measured at 25°C using the sodium D-line, with a concentration of 0.7 g/100 mL in water[2].

Caption: Step-by-step workflow for measuring specific optical rotation.

Determination of Solubility

Solubility data is vital for designing purification methods (crystallization), formulation studies, and preparing solutions for biological assays.

Methodology: Shake-Flask Method

-

System Setup: In a series of vials, add an excess amount of the 3-Methyl-l-proline solid to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is crucial as it ensures the solution is truly saturated.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Quantification:

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation, or titration).

-

-

Data Reporting: Express the solubility as g/100 mL or mol/L at the specified temperature.

Causality and Trustworthiness: This method is considered the "gold standard" for determining equilibrium solubility. Maintaining a constant temperature is the most critical parameter for obtaining accurate and reliable data, as solubility is highly temperature-dependent.

Conclusion

The physical properties of 3-Methyl-l-proline, particularly its melting point and specific optical rotation, are fundamentally linked to its unique stereochemistry. The cis and trans diastereomers exhibit distinct characteristics that are critical for their identification, purification, and application in peptide synthesis and drug design. This guide has consolidated the available experimental and computed data for these isomers and provided robust, validated protocols for their experimental determination. By understanding and applying these principles, researchers can effectively leverage the unique conformational properties of 3-Methyl-l-proline to advance the frontiers of chemical biology and therapeutic development.

References

- Mauger, A. B., & Witkop, B. (1966). The Stereochemistry of 3-Methylproline. Journal of the American Chemical Society, 88(9), 2019–2024.

-

ResearchGate. (2025). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22790191, 3-Methylproline. Retrieved February 2, 2026, from [Link].

- Kollonitsch, J., & Rosegay, A. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. cis-trans Isomers with Unusual Vicinal Proton Couplings. Journal of the American Chemical Society, 88(9), 2024–2025.

-

American Chemical Society. (1966). The Stereochemistry of 3-Methylproline. Retrieved February 2, 2026, from [Link]

- Kollonitsch, J., et al. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. Journal of the American Chemical Society.

-

ResearchGate. (2025). cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. Retrieved February 2, 2026, from [Link]

- Mauger, A. B., & Witkop, B. (1966). The stereochemistry of 3-methylproline. Journal of the American Chemical Society.

-

Kollonitsch, J., & Rosegay, A. (1966). C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. Journal of the American Chemical Society, 88(9), 2024-2025. Available at: [Link]

Sources

3-Methyl-L-Proline: Stereochemical Architecture and Medicinal Utility

[1]

Executive Summary

3-Methyl-L-proline is a non-proteinogenic amino acid and a critical scaffold in modern peptidomimetic drug design. By introducing a methyl group at the C3 (beta) position of the pyrrolidine ring, researchers can exert precise control over the local conformational space of a peptide backbone. This modification modulates two key equilibria: the pyrrolidine ring pucker (C

This guide details the structural properties, asymmetric synthesis, and pharmacological applications of 3-methyl-L-proline, focusing on the distinct behaviors of its (2S,3S) and (2S,3R) stereoisomers.[1]

Chemical Structure and Stereochemistry[2]

The introduction of a methyl substituent at C3 creates a second chiral center in addition to the native C2 (

Stereoisomer Mapping

| Common Name | Absolute Configuration | Relative Stereochemistry | Ring Pucker Preference | Peptide Bond Influence |

| trans-3-Methyl-L-proline | (2S, 3S) | Methyl trans to Carboxyl | C | Stabilizes trans-amide |

| cis-3-Methyl-L-proline | (2S, 3R) | Methyl cis to Carboxyl | C | Promotes cis-amide |

Critical Note on Nomenclature: The terms cis and trans refer to the relationship between the C3-methyl group and the C2-carboxyl group relative to the plane of the pyrrolidine ring.

Conformational Control Mechanisms

The C3-methyl group restricts the flexibility of the pyrrolidine ring via steric and stereoelectronic effects.

-

Ring Puckering:

-

(2S,3R) / cis: The methyl group is cis to the carboxyl. To minimize steric clash with the carboxyl group, the ring adopts a C

-endo pucker (envelope flap up, towards the carboxyl). -

(2S,3S) / trans: The methyl group is trans to the carboxyl. The ring prefers a C

-exo pucker (envelope flap down, away from the carboxyl), similar to native proline but with a higher energy barrier to inversion.

-

-

Amide Bond Isomerization (The "Proline Switch"):

-

The (2S,3R)-cis isomer introduces steric bulk on the same face as the preceding carbonyl oxygen in a canonical trans-peptide bond. This steric clash destabilizes the trans rotamer, significantly increasing the population of the cis-peptide bond (up to 30-50% in water, compared to <5% for native proline). This makes the cis isomer a powerful tool for inducing turns (e.g., Type VI

-turns).

-

Caption: Stereochemical divergence of 3-methyl-L-proline and resulting conformational biases.

Asymmetric Synthesis Protocols

Synthesis of 3-methylproline requires high diastereoselectivity. Two distinct, authoritative methodologies are employed depending on the target isomer.

Synthesis of (2S,3S)-trans-3-Methylproline (Mamai Route)

This route utilizes a "self-reproduction of chirality" approach starting from (S)-pyroglutamic acid.

-

Principle: Diastereoselective conjugate addition to an

-unsaturated lactam. -

Key Intermediate: (S)-Pyroglutamic acid derived unsaturated lactam.

Protocol Summary:

-

Protection: Convert (S)-pyroglutamic acid to the N-Boc or N-(9-phenylfluorenyl) protected lactam.

-

Unsaturation: Introduce a double bond at C3-C4 via selenoxide elimination or sulfoxide elimination to generate the

-unsaturated lactam. -

Conjugate Addition: React with a cuprate reagent (LiMe

Cu) or Michael donor. The bulky group at N directs the incoming methyl group to the trans face (anti to the C5 substituent which controls the facial selectivity).-

Result: The methyl group adds trans to the C5-carboxyl equivalent.

-

-

Ring Opening/Recyclization: Hydrolysis of the lactam and reduction yields the proline derivative.

Synthesis of (2S,3R)-cis-3-Methylproline (Cyclization Route)

Accessing the cis isomer often requires constructing the ring with the stereocenters pre-set or using thermodynamic equilibration.

-

Method: Hofmann-Löffler-Freitag reaction or 5-exo-trig cyclization.[2]

-

Key Reference: Titouani et al. (1980) / Karoyan & Chassaing.[1]

-

Protocol:

-

Start with an acyclic precursor (e.g., L-isoleucine or allo-isoleucine derivative) where the methyl and carboxyl relationships are established.

-

Perform radical or nucleophilic cyclization to close the pyrrolidine ring.

-

Alternatively, hydrogenation of 3-methyl-pyrrole-2-carboxylic acid derivatives often yields the cis isomer as the major product due to hydrogenation occurring from the less hindered face (cis to the carboxyl).

-

Caption: Synthetic divergence for accessing specific diastereomers of 3-methylproline.

Applications in Drug Discovery[3][4]

Peptidomimetics and Conformational Locking

3-Methylproline is used to "lock" bioactive peptides into their active conformation, reducing the entropic penalty of binding.

-

Turn Stabilization:

-

(2S,3R)-cis-3-MePro: Highly effective at stabilizing Type VI

-turns due to its propensity to populate the cis-amide bond. -

(2S,3S)-trans-3-MePro: Stabilizes Type II polyproline helices (PPII) and extended conformations.

-

-

Neuroprotection:

-

GP(Me)H Tripeptides: The inclusion of

-methyl or 3-methyl proline in Gly-Pro-His (GPH) analogs significantly increases metabolic stability (t

-

Natural Product Analogs

-

Bottromycins: A class of macrocyclic peptide antibiotics. Bottromycin A naturally contains (2S,3R)-3-methyl-L-proline . Total synthesis efforts have validated that the correct stereochemistry at C3 is essential for the antibiotic's ribosome-binding activity.

-

Roseotoxins: Cyclic depsipeptides containing trans-3-methyl-L-proline .

Metabolic Stability

Substitution at the C3 position sterically hinders the approach of proteolytic enzymes (specifically prolyl endopeptidases) that typically cleave at the carboxyl side of proline residues. This makes 3-MePro an excellent replacement for Pro in orally bioavailable peptide drugs.

Analytical Characterization

Distinguishing the isomers requires careful NMR analysis.

| Property | (2S,3S) / trans | (2S,3R) / cis |

| Typically shielded ( | Typically deshielded ( | |

| NOESY Correlations | Strong NOE between C3-H and C2-H (anti-relationship of substituents implies syn-protons) | Weak or no NOE between C3-H and C2-H (syn-substituents imply anti-protons) |

| Coupling ( | Large coupling constant (trans-diaxial like) | Smaller coupling constant |

Note: Chemical shifts are solvent-dependent; comparative analysis with standards is recommended.

References

-

Stereoselective Synthesis (Trans): Mamai, A., et al. (2002).[1] "Diastereoselective synthesis of (2S,3S)-3-methylproline." Tetrahedron Letters, 43(1), 123-126.[1] Link

-

Stereoselective Synthesis (Cis): Titouani, S. L., et al. (1980).[2][1] "Asymmetric synthesis of 3-methylproline isomers." Tetrahedron, 36(19), 2961-2965.[1] Link[1]

-

Conformational Analysis: Shoulders, M. D., & Raines, R. T. (2009).[1] "Collagen structure and stability." Annual Review of Biochemistry, 78, 929-958.[1] (Discusses endo/exo puckering effects of methylprolines). Link[1]

-

Bottromycin Synthesis: Kobayashi, Y., et al. (2021).[1] "Total Synthesis of Bottromycins." Journal of Organic Chemistry. Link[1]

-

Neuroprotective Peptides: Cacciatore, I., et al. (2016).[1] "Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties." European Journal of Medicinal Chemistry, 108, 553-563.[1] Link[1][3]

Sources

- 1. JP2002526062A - Cytokine receptor ZALPHA11 - Google Patents [patents.google.com]

- 2. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 3. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of (2S)-3-Methylpyrrolidine-2-carboxylic Acid

This guide provides a comprehensive overview of the analytical techniques and methodologies for the thorough characterization of (2S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog of significant interest in peptidomimetics and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the essential characterization workflow for this and similar chiral molecules.

Introduction: The Significance of (2S)-3-Methylpyrrolidine-2-carboxylic Acid

(2S)-3-Methylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, possesses a constrained cyclic structure with a methyl substituent at the 3-position. This substitution introduces an additional chiral center, leading to four possible stereoisomers. The specific stereoisomer, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS Number: 10512-89-7), is of particular importance. The defined stereochemistry imparts unique conformational rigidity, which can be exploited in the design of peptides and small molecule therapeutics to enhance potency, selectivity, and metabolic stability. Accurate and comprehensive characterization is therefore paramount to ensure the chemical integrity, purity, and correct stereochemistry of the material, which are critical prerequisites for its application in research and development.

This guide will detail the application of several core analytical techniques for the unequivocal identification and characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Polarimetry.

Physicochemical Properties

A foundational aspect of characterization is the documentation of the compound's basic physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White to beige crystalline powder | [1] |

| CAS Number | 10512-89-7 ((2S,3S) isomer) | [1] |

| IUPAC Name | (2S,3S)-3-methylpyrrolidine-2-carboxylic acid | [1] |

| InChI Key | CNPSFBUUYIVHAP-WHFBIAKZSA-N | [1] |

| SMILES | C[C@H]1CCN[C@@H]1C(=O)O | [1] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of (2S)-3-methylpyrrolidine-2-carboxylic acid.

Expertise & Experience: The choice of a deuterated solvent is critical. For amino acids, deuterium oxide (D₂O) is often preferred due to the high solubility of the zwitterionic form. However, this will result in the exchange of the acidic proton of the carboxylic acid and the amine proton with deuterium, rendering them invisible in the ¹H NMR spectrum. Alternatively, a polar organic solvent like DMSO-d₆ can be used to observe these exchangeable protons. For the purpose of this guide, we will present the expected data in D₂O.

Illustrative ¹H NMR Data

Note: The following data is illustrative and represents expected chemical shifts and multiplicities based on the structure of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. Actual experimental values may vary slightly.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | d | 1H | H-2 (α-proton) |

| ~3.45 | m | 1H | H-5a |

| ~3.20 | m | 1H | H-5b |

| ~2.50 | m | 1H | H-3 |

| ~2.20 | m | 1H | H-4a |

| ~1.80 | m | 1H | H-4b |

| ~1.10 | d | 3H | -CH₃ |

Illustrative ¹³C NMR Data

Note: The following data is illustrative and represents expected chemical shifts based on the structure of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~65 | C-2 (α-carbon) |

| ~50 | C-5 |

| ~40 | C-3 |

| ~30 | C-4 |

| ~15 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (2S)-3-methylpyrrolidine-2-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Rationale: D₂O is an excellent solvent for amino acids and avoids a large residual solvent peak in the region of interest for many of the compound's protons.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets. Shimming is essential to obtain sharp spectral lines.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual HDO peak (typically at ~4.79 ppm). Reference the ¹³C spectrum indirectly using the ¹H spectrum reference.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Caption: NMR experimental workflow from sample preparation to data analysis.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and providing insights into its structure through fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3] This is ideal for confirming the molecular weight.

Illustrative Mass Spectrometry Data

Note: The following data is illustrative and represents the expected major ions.

| m/z | Ion |

| 130.08 | [M+H]⁺ |

| 152.06 | [M+Na]⁺ |

| 84.08 | [M+H - COOH]⁺ |

Trustworthiness: The observation of the protonated molecular ion at m/z 130.08, corresponding to the calculated molecular weight of 129.16 + 1.007 (proton), provides strong evidence for the compound's identity. The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS. The fragment ion at m/z 84.08 corresponds to the loss of the carboxylic acid group, a characteristic fragmentation pathway for amino acids.[4]

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight of the compound using ESI-MS.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~10 µg/mL with the same solvent system, often with the addition of 0.1% formic acid.

-

Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[5]

-

-

Instrument Setup:

-

Use an ESI-mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Compare the observed m/z value with the calculated exact mass of the protonated molecule.

-

Caption: Mass spectrometry workflow for molecular weight confirmation.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expertise & Experience: For solid samples like amino acids, the KBr pellet method is a standard and reliable sample preparation technique.[6] The key is to ensure the sample is finely ground and homogeneously mixed with the KBr to minimize scattering of the infrared beam.

Illustrative FT-IR Data

Note: The following data is illustrative and represents expected absorption bands for a cyclic amino acid.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2850 | C-H stretch | Alkyl |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Amine |

| ~1450 | C-H bend | Alkyl |

Trustworthiness: The very broad absorption in the 3300-2500 cm⁻¹ range, overlapping with the C-H stretches, is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[7] The strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[8]

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of the sample into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture vigorously until it is a homogeneous, fine powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Rationale: The KBr acts as an IR-transparent matrix. A transparent pellet ensures that the IR beam passes through the sample with minimal scattering, leading to a high-quality spectrum.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

-

Stereochemical Confirmation by Polarimetry

Polarimetry is a crucial technique for the characterization of chiral molecules as it measures the rotation of plane-polarized light, a property known as optical activity.

Expertise & Experience: The specific rotation is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a specific rotation value has been reported by a commercial supplier.[1]

Reported Specific Optical Rotation

| Parameter | Value |

| Specific Rotation [α] | -26° to -30° |

| Conditions | c = 0.7 in H₂O, 25°C, 589 nm (Sodium D-line) |

Experimental Protocol for Polarimetry

Objective: To measure the specific rotation of the compound and confirm its enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Accurately prepare a solution of the compound in high-purity water at a known concentration (e.g., 0.7 g/100 mL, as specified in the literature).[1]

-

Ensure the sample is fully dissolved and the solution is free of any particulate matter.

-

-

Instrument Setup:

-

Use a calibrated polarimeter equipped with a sodium lamp (589 nm).

-

Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solvent (water) and zero the instrument.

-

-

Measurement:

-

Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Repeat the measurement several times and calculate the average value.

-

-

Calculation:

-

Calculate the specific rotation using the formula: [α] = α / (l × c) where: [α] = specific rotation α = observed rotation in degrees l = path length in decimeters (dm) c = concentration in g/mL

-

Compare the experimentally determined specific rotation with the literature value to confirm the stereochemical identity and assess the enantiomeric purity.

-

Conclusion

The comprehensive characterization of (2S)-3-methylpyrrolidine-2-carboxylic acid requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight, FT-IR spectroscopy identifies the key functional groups, and polarimetry verifies the stereochemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the identity, purity, and stereochemical integrity of this important molecule, ensuring its suitability for downstream applications in drug discovery and chemical biology.

References

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., & Wu, F. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-15. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

-

Tasoglu, C., & Harrison, A. G. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1342. [Link]

-

Hoyt, D. W., & Gierasch, L. M. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 115-143). Royal Society of Chemistry. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

LibreTexts. (2020, January 13). Lab 7: Electrospray Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical chemistry, 75(9), 1963-1971. [Link]

-

LibreTexts. (2022, October 4). 5.8: The Polarimetry Experiment. Chemistry LibreTexts. [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Science Buddies. (n.d.). Study Chirality with a Homemade Polarimeter. [Link]

-

Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Tasoglu, C., & Harrison, A. G. (2023, July 12). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]

-

Sugiura, M., Takao, N., & Sasaki, Y. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

Furfaro, D., et al. (2013). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 78(15), 7407-7413. [Link]

-

Siuzdak, G. (2003). 1 Mass Spectrometry of Amino Acids and Proteins. In The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Doc S. Brown. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

-

De Jesú, V. (2020, June 30). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education, 97(8), 2296-2300. [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 545-554. [Link]

-

Tasoglu, C., & Harrison, A. G. (2023, July 12). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1342. [Link]

-

MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. [Link]

-

Doménech, A., et al. (2025, August 8). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]

-

University of California, Berkeley. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2654. [Link]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

Wei, J. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

Sources

- 1. (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Technical Guide: Solubility Profile of 3-Methyl-L-proline in Laboratory Solvents

The following technical guide details the solubility profile of 3-Methyl-L-proline, structured for application in synthetic chemistry and drug development.

Executive Summary

3-Methyl-L-proline (3-Me-Pro) is a conformationally constrained non-proteinogenic amino acid used to restrict peptide backbone flexibility, often enhancing metabolic stability and receptor selectivity. For researchers and drug developers, understanding its solubility is critical for two distinct phases: synthesis/purification (where the zwitterionic free acid is manipulated) and peptide assembly (where lipophilic protected forms are required).

This guide categorizes solubility based on the chemical state of the molecule—Free Zwitterion vs. Protected Derivative —as this dictates solvent compatibility more than any other factor.

Physicochemical Basis of Solubility

The solubility behavior of 3-Methyl-L-proline is governed by the competition between its polar zwitterionic core and the hydrophobic methyl substitution.

-

Zwitterionic Lattice (Free Acid): In its native state, 3-Me-Pro exists as a zwitterion (

). The high lattice energy requires solvents with high dielectric constants (water, methanol) to disrupt electrostatic interactions. -

Hydrophobic Modulation: The C3-methyl group adds lipophilicity (

for the free acid, compared to -

Protected Forms (Boc/Fmoc): Capping the amine and carboxylic acid masks the dipole, inverting the solubility profile to favor organic solvents (DCM, DMF, EtOAc).

Summary Table: Solubility Matrix

| Solvent Class | Specific Solvent | Free Acid (Zwitterion) | HCl Salt | N-Protected (Boc/Fmoc) |

| Aqueous | Water (pH 7) | High (>100 mg/mL) | High | Insoluble |

| Buffer (PBS) | High | High | Insoluble | |

| Protic | Methanol | High | High | High |

| Ethanol | Moderate | Moderate | High | |

| Isopropanol | Low/Sparingly | Low | High | |

| Polar Aprotic | DMSO | Moderate | High | Very High |

| DMF | Sparingly | Moderate | Very High | |

| Acetonitrile | Insoluble | Insoluble | High | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | Insoluble | High |

| Diethyl Ether | Insoluble | Insoluble | Moderate | |

| Hexanes | Insoluble | Insoluble | Low |

Detailed Solvent Compatibility & Protocols

A. Aqueous and Protic Solvents (Purification Phase)

The free acid is best handled in water or methanol. The methyl group at the C3 position does not sufficiently disrupt the hydration shell to precipitate the compound in water, making freeze-drying (lyophilization) the standard isolation method.

Critical Insight: Unlike standard amino acids, proline derivatives are highly hygroscopic . 3-Methyl-L-proline will absorb atmospheric moisture rapidly, forming a sticky gum.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Handling: Weigh quickly; avoid prolonged exposure to air.

B. Organic Solvents (Synthesis Phase)

For peptide coupling, the zwitterion must be insoluble or protected.

-

Reaction Solvents: When using the free acid in reactions (e.g., Schotten-Baumann conditions), use a biphasic system (Water/Dioxane or Water/THF) to maintain solubility of both the amino acid and the organic acylating agent.

-

Crystallization: The free acid is difficult to crystallize due to high solubility. The Anti-Solvent Diffusion Method (Ethanol/Ether) is the most effective purification technique.

Experimental Protocol: Recrystallization via Anti-Solvent Diffusion

This protocol utilizes the differential solubility between Ethanol (solvent) and Diethyl Ether (anti-solvent) to grow diffraction-quality crystals or purify bulk material.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude 3-Methyl-L-proline in the minimum volume of hot absolute Ethanol (

). Sonicate if necessary to ensure complete dissolution. -

Filtration: Filter the hot solution through a 0.45

PTFE syringe filter to remove particulate matter. -

Setup: Transfer the filtrate to a narrow glass vial (inner vial). Place this vial uncapped inside a larger jar (outer chamber) containing Diethyl Ether (approx. 5x the volume of ethanol).

-

Diffusion: Seal the outer jar tightly. The ether vapor will slowly diffuse into the ethanol solution, lowering the dielectric constant and forcing the zwitterion to crystallize.

-

Harvest: Allow to stand undisturbed at room temperature for 24-48 hours. Collect crystals via vacuum filtration and wash with cold ether.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the state of 3-Methyl-L-proline.

Caption: Decision tree for solvent selection based on the chemical state of 3-Methyl-L-proline.

Application Notes for Drug Development

Peptide Coupling Efficiency

In Solid-Phase Peptide Synthesis (SPPS), the solubility of the activated amino acid is paramount.

-

Recommendation: Use DMF or NMP for coupling protected 3-Methyl-L-proline.

-

Warning: Avoid DCM as the sole solvent for the activation step if using phosphonium salts (e.g., PyBOP), as the active ester intermediate requires polar stabilization. A 1:1 DCM/DMF mixture is often optimal.

Partition Coefficient (LogP) Implications

The "Magic Methyl" effect suggests that adding a methyl group (as in 3-Me-Pro) can increase potency by filling hydrophobic pockets in the target protein.

-

Solubility Impact: The calculated LogP of 3-Me-Pro (-1.9) vs Proline (-2.[1]5) indicates a shift toward lipophilicity. While this does not make the free acid soluble in chloroform, it does make the protected derivatives significantly more soluble in lipids, potentially improving passive permeability in early drug candidates.

References

-

PubChem . 3-Methylproline (Compound).[2][3] National Library of Medicine. Available at: [Link]

-

Organic Syntheses . Synthesis of (S)-2-Methylproline (Homologous methodology). Org. Synth. 1995, 72, 62. Available at: [Link][1]

-

Görbitz, C. H. Redetermination of the solvent-free crystal structure of L-proline. Acta Crystallogr E Crystallogr Commun. 2018. Available at: [Link]

Sources

The Strategic Introduction of a Methyl Group at the C3 Position of L-Proline: A Technical Guide to Potential Biological Activities

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline, a unique secondary amino acid, imparts significant conformational constraints upon polypeptides, influencing their structure and function. The strategic substitution of a methyl group at the 3-position of the pyrrolidine ring, creating 3-Methyl-l-proline, offers a nuanced tool for modulating these properties. This in-depth technical guide explores the potential biological activities of 3-Methyl-l-proline, not as a standalone therapeutic, but as a sophisticated building block in medicinal chemistry. We will delve into the profound conformational consequences of this seemingly simple modification, outline synthetic strategies, and extrapolate potential biological applications based on established structure-activity relationships of proline analogs. This document serves as a foundational resource for researchers seeking to leverage the unique stereochemical attributes of 3-Methyl-l-proline in the design of novel peptides and small molecules with tailored biological functions.

Introduction: Beyond the Canonical Twenty - The Power of Proline Analogs

The rigid pyrrolidine ring of L-proline restricts the Ramachandran space of peptide backbones, making it a crucial residue for inducing turns, kinks, and stabilizing secondary structures like polyproline II helices.[1] This inherent conformational rigidity has made proline and its analogs invaluable tools in peptidomimetic design and drug discovery.[2] By introducing substituents onto the proline ring, we can further fine-tune these conformational preferences, thereby influencing biological activity. 3-Methyl-l-proline emerges as a particularly interesting analog, where the addition of a simple methyl group can have profound and predictable effects on the local geometry of a peptide chain. Understanding these effects is paramount to rationally designing molecules with desired pharmacological profiles.

The Conformational Imperative: How a Methyl Group Dictates Structure

The biological implications of incorporating 3-Methyl-l-proline into a peptide are primarily dictated by the stereochemistry of the methyl group relative to the C-terminal carboxyl group. This seemingly minor alteration governs the puckering of the pyrrolidine ring, which in turn influences the overall peptide conformation.[3]

Ring Puckering: The Cγ-endo vs. Cγ-exo Equilibrium

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). The introduction of a substituent at the C3 position significantly influences this equilibrium.

-

cis-3-Methyl-l-proline: A methyl group in the cis position (on the same side as the carboxyl group) sterically favors and stabilizes the Cγ-endo puckering of the ring.[3] This conformation restricts the ψ (psi) dihedral angle of the peptide backbone, which can destabilize certain secondary structures like γ-turns.[3]

-

trans-3-Methyl-l-proline: Conversely, a trans-methyl group has a much less pronounced effect on the ring pucker, with the conformational landscape remaining more similar to that of unsubstituted L-proline.[3]

The ability to lock the proline ring into a specific pucker is a powerful tool for medicinal chemists, allowing for the stabilization of desired peptide conformations and, consequently, the enhancement of biological activity and selectivity.

Caption: Conformational influence of 3-methyl substitution on proline ring pucker.

Synthesis of 3-Methyl-l-proline: Methodologies and Considerations

The synthesis of 3-substituted prolines can be approached through several routes, each with its own advantages and challenges. The choice of synthetic strategy often depends on the desired stereochemistry and the scale of the synthesis.

General Synthetic Strategies

Several key strategies for the synthesis of 3-substituted prolines have been reported, including:[4]

-

Direct Functionalization of Proline Derivatives: This approach involves the modification of a pre-existing proline scaffold.

-

Intermolecular and Intramolecular Cyclization Reactions: These methods build the pyrrolidine ring from acyclic precursors.

-

Michael Addition Reactions: The addition of organocuprates to enone derivatives of proline precursors has proven effective for the stereoselective synthesis of 3-alkyl-substituted prolines.[4]

Exemplary Protocol: Palladium-Mediated Coupling

A versatile method for introducing a variety of substituents at the C3 position involves a palladium-mediated coupling reaction with an enol triflate derived from N-protected 3-oxo-(S)-2-proline methyl ester.[4]

Experimental Protocol:

-

Preparation of N-trityl-3-oxo-(S)-2-proline methyl ester: Start with commercially available 3-hydroxy-(S)-2-proline. Protect the amine with a trityl group and the carboxylic acid as a methyl ester. Oxidize the hydroxyl group to a ketone.

-

Formation of the Enol Triflate: React the 3-oxo-proline derivative with a triflating agent, such as trifluoromethanesulfonic anhydride, in the presence of a non-nucleophilic base to form the corresponding enol triflate.

-

Palladium-Catalyzed Coupling: Subject the enol triflate to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with the desired organometallic reagent to introduce the methyl group.

-

Deprotection and Hydrogenation: Remove the trityl protecting group under acidic conditions. Subsequent hydrogenation of the double bond, if present, can yield the final 3-Methyl-l-proline, often as a mixture of cis and trans diastereomers that may require separation.[4]

Caption: A generalized synthetic workflow for 3-Methyl-l-proline via palladium catalysis.

Potential Biological Activities: A Structure-Based Hypothesis

While direct pharmacological data for 3-Methyl-l-proline is scarce, we can infer its potential biological activities by considering the roles of proline in biological systems and how the introduction of a 3-methyl group might modulate these functions.

Modulation of Peptide and Protein Structure and Function

The primary and most predictable biological activity of 3-Methyl-l-proline is its ability to influence the conformation of peptides and proteins.[3] This can have several downstream effects:

-

Stabilization of Bioactive Conformations: By enforcing a specific ring pucker, 3-Methyl-l-proline can stabilize the bioactive conformation of a peptide, leading to enhanced receptor binding affinity and potency. This is particularly relevant for peptides that adopt well-defined secondary structures, such as β-turns, upon binding to their targets.[4]

-

Altering Enzyme-Substrate Interactions: The incorporation of 3-Methyl-l-proline into a peptide substrate can alter its recognition and processing by enzymes. The steric bulk of the methyl group could either hinder or enhance binding to the active site, potentially leading to enzyme inhibition or altered substrate specificity.

-

Modulating Protein-Protein Interactions: Many protein-protein interactions are mediated by proline-rich domains. The introduction of 3-Methyl-l-proline into such domains could disrupt or enhance these interactions by altering the helical conformation or turn structures.

Potential as a Nootropic Agent

Derivatives of L-proline have been investigated for their nootropic (cognitive-enhancing) activity.[5] These compounds have shown promise in preclinical models for memory disorders, Alzheimer's disease, and Parkinson's disease.[5] The mechanism is thought to involve the modulation of neurotransmitter systems. The conformational constraints imposed by the 3-methyl group could potentially lead to derivatives with improved selectivity and potency for specific neuronal targets.

Enzyme Inhibition

Proline analogs are known to inhibit various enzymes. For instance, proline analogs have been explored as inhibitors of proline-metabolizing enzymes. While a study on pyrroline-5-carboxylate reductase (PYCR1) showed that N-methyl-l-proline was not an inhibitor, this does not preclude 3-Methyl-l-proline from inhibiting other enzymes.[6] The unique stereochemistry of 3-Methyl-l-proline could make it a specific inhibitor for certain proline-dependent enzymes.

Table 1: Comparison of Conformational Effects of Proline Analogs

| Proline Analog | Position of Substitution | Substituent | Predominant Ring Pucker | Impact on Peptide Conformation |

| L-Proline | - | - | Cγ-endo/exo equilibrium | Flexible, induces turns |

| cis-3-Methyl-l-proline | 3 | Methyl (cis) | Cγ-endo | Restricts ψ angle, stabilizes specific turns |

| trans-3-Methyl-l-proline | 3 | Methyl (trans) | Cγ-endo/exo equilibrium | Minor effect compared to L-proline |

| 4(R)-Hydroxy-l-proline | 4 | Hydroxyl (trans) | Cγ-exo | Stabilizes collagen triple helix |

| 4(S)-Hydroxy-l-proline | 4 | Hydroxyl (cis) | Cγ-endo | Destabilizes collagen triple helix |

Future Directions and Conclusion

3-Methyl-l-proline represents a valuable, yet underexplored, tool in the arsenal of medicinal chemists. Its predictable influence on peptide conformation makes it an attractive building block for the rational design of novel therapeutics. Future research should focus on the systematic evaluation of cis- and trans-3-Methyl-l-proline-containing peptides in various biological assays to elucidate their specific activities. This includes screening against a panel of enzymes, receptors, and ion channels, as well as in cell-based assays for CNS and metabolic disorders.

References

-

Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]

-

Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-27. [Link]

- Guerin, B., Vuong, L., & Fournier, A. (1993). U.S. Patent No. 5,212,158. Washington, DC: U.S.

-

Karoyan, P., Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., & Lequin, O. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

-

Basu, S., & Chatterjee, J. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 589-612. [Link]

-

DeRider, M. L., Wilke, S., Tesch, M., & Raines, R. T. (2002). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(11), 2436-2444. [Link]

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Journal of Peptide Science, 7(1), 1-10. [Link]

-

Mercer, E. A., Salah, E., & Tanner, J. J. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(45), 17464-17473. [Link]

-

Kubyshkin, V., & Budisa, N. (2017). Proline Analogues. Chemical Reviews, 117(24), 14083-14131. [Link]

-

Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, From Peptides to Foldamers. PubMed. [Link]

Sources

- 1. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Kink: The Structural and Medicinal Chemistry of Substituted Proline Analogues

Executive Summary: The Proline Anomaly[1]

Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen, forming a pyrrolidine ring.[1] This unique architecture restricts the

However, the native proline scaffold is merely a starting point. By substituting the pyrrolidine ring (specifically at the C3, C4, and C5 positions), researchers can exert precise control over:

-

Ring Puckering: The equilibrium between

-endo (down) and -

Amide Bond Geometry: The thermodynamic ratio of cis vs. trans peptide bonds (

). -

Metabolic Stability: Resistance to prolyl isomerases and proteases.

This guide details the discovery, mechanistic principles, and synthesis of these analogues, focusing on their pivotal role in blockbuster drugs like Captopril , Saxagliptin , and Boceprevir .

The Core Science: Stereoelectronic Tuning

The power of substituted prolines lies in the ability to pre-organize molecular geometry using stereoelectronic effects rather than simple steric bulk.

The Gauche Effect and Ring Puckering

The pyrrolidine ring is never planar; it rapidly fluctuates between two envelope conformations. Electronegative substituents (like Fluorine or Hydroxyl) at the C4 position lock this conformation via the gauche effect .

-

The Rule: The C–F bond and the C–N bond prefer to be gauche (synclinal) to each other to maximize

hyperconjugation. -

(4R)-Fluoroproline (Flp): The fluorine dictates a

-exo pucker. This pre-organizes the backbone -

(4S)-Fluoroproline (flp): The fluorine dictates a

-endo pucker. This destabilizes the trans amide and significantly increases the population of the cis amide bond.

The Interaction

In the trans conformation, the lone pair of the prolyl nitrogen (

Visualization: Stereoelectronic Control

Figure 1: Mechanistic flow showing how specific substitutions drive ring puckering and amide bond geometry.

Historical Evolution & Therapeutic Applications[4]

The development of proline analogues tracks the history of modern drug design, moving from natural product mimicry to rational structure-based design.

The ACE Inhibitor Era (1970s)

-

Discovery: Ondetti and Cushman at Squibb hypothesized that Angiotensin Converting Enzyme (ACE) was a zinc metalloprotease similar to Carboxypeptidase A.

-

The Proline Connection: Snake venom peptides (Teprotide) contained terminal prolines preventing degradation.

-

The Breakthrough: Captopril was designed by attaching a succinyl-proline moiety to a thiol zinc-binding group. The proline ring provided the rigid directionality required to position the thiol into the enzyme's active site.

The "Methanoproline" Era (2000s - Present)

Modern DPP-4 inhibitors (for Type 2 Diabetes) and HCV protease inhibitors required even greater rigidity and metabolic stability.

-

Saxagliptin (Onglyza): Features a cis-4,5-methanoproline (a cyclopropane fused to the proline ring). This "bicycle" locks the ring into a specific conformation that maximizes binding to the DPP-4 active site while preventing intramolecular cyclization of the nitrile "warhead."

-

Boceprevir (Victrelis): Utilizes a dimethylcyclopropyl-proline . The gem-dimethyl group fills a specific hydrophobic pocket in the HCV NS3 protease, increasing potency by orders of magnitude over simple proline derivatives.

Visualization: Timeline of Discovery

Figure 2: Evolution from natural hydroxyproline to complex bicyclic drug cores.[3][4]

Comparative Data: Physicochemical Properties

The following table summarizes how specific substitutions alter the fundamental properties of the proline scaffold.

| Analogue | Substituent | Configuration | Pref. Ring Pucker | Major Amide Isomer | Application | |

| L-Proline | H | - | Dynamic | Trans | 0.30 | General |

| Hyp | 4-OH | (4R) | Trans | 0.15 | Collagen | |

| hyp | 4-OH | (4S) | Cis-biased | >0.50 | ||

| Flp | 4-F | (4R) | Trans | 0.15 | Hyperstable Collagen | |

| flp | 4-F | (4S) | Cis-biased | >0.50 | Protein Engineering | |

| Methanoproline | 4,5-methylene | (cis) | Rigid | Trans | Low | Saxagliptin |

| Dimethyl-C3-Pro | 6,6-dimethyl | (Bicyclic) | Rigid | Trans | Low | Boceprevir |

Note:

Experimental Protocol: Synthesis of the Saxagliptin Core[10]

The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (the methanoproline warhead of Saxagliptin) is a classic example of using a Simmons-Smith cyclopropanation to install a rigidifying modification.

Objective

Synthesize the Boc-protected methanoproline amide intermediate from a dehydroproline precursor.

Reagents & Materials

-

Starting Material: Boc-L-3,4-dehydroproline amide.

-

Cyclopropanation Reagents: Diethylzinc (

), Diiodomethane ( -

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

-

Preparation of the Zinc Carbenoid (Furukawa Modification):

-

In a flame-dried 3-neck flask under Argon, dissolve

(1.0 M in hexanes, 5.0 equiv) in anhydrous DCM. Cool to 0°C. -

Add TFA (5.0 equiv) dropwise very slowly (Caution: Exothermic, gas evolution). Stir for 20 min to form the active zinc species.

-

Add

(5.0 equiv) dropwise. Stir for 20 min at 0°C.

-

-

Cyclopropanation:

-

Dissolve Boc-L-3,4-dehydroproline amide (1.0 equiv) in minimal anhydrous DCM.

-

Add the substrate solution dropwise to the zinc carbenoid mixture at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

-

Mechanistic Note: The Boc group directs the cyclopropanation to the syn face via coordination with Zinc, yielding the desired (1S,3S,5S) stereochemistry.

-

-

Quenching & Workup:

-

Purification:

-

The crude product is typically a white solid. Purify via flash column chromatography (Ethyl Acetate/Hexanes) to isolate the Boc-(1S,3S,5S)-methanoproline amide .

-

Validation (QC)

-

1H NMR: Look for high-field cyclopropyl protons (

0.5–1.0 ppm). -

Melting Point: 158–160°C (Lit. value).

Visualization: Synthesis Workflow

Figure 3: Reaction pathway for the Simmons-Smith cyclopropanation.

References

-

Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. Link

-

Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441–444. Link

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

-

Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor.[6] Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

-

Nair, V., et al. (2010). An Efficient Synthesis of Saxagliptin. Tetrahedron Letters, 51(45), 5909-5911. Link

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Link

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates - Google Patents [patents.google.com]

- 5. US20130023671A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 6. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Storage of 3-Methyl-L-Proline

Executive Summary & Core Directive

3-Methyl-L-proline is a specialized non-proteinogenic amino acid used primarily in peptidomimetics to introduce conformational constraints. Unlike canonical L-proline, the methyl group at the C3 position creates significant steric bulk, which restricts the

Operational Criticality: The primary risks associated with this compound are not acute toxicity, but rather chemical integrity (hygroscopicity, racemization) and stereochemical ambiguity . Misidentification of the C3-stereoisomer ((2S,3S) vs. (2S,3R)) can lead to complete failure of biological assays.

This guide provides a self-validating workflow for the storage, handling, and experimental application of 3-Methyl-L-proline, ensuring both operator safety and data integrity.

Physicochemical Profile & Identity Verification

Before handling, you must validate the exact stereoisomer. "3-Methyl-L-proline" is an ambiguous term that can refer to either the cis or trans relationship between the C3-methyl and C2-carboxylate groups.

Table 1: Chemical Identity & Properties

| Property | Data | Notes |

| Chemical Name | (2S)-3-methylpyrrolidine-2-carboxylic acid | Base structure |

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | |

| CAS Number (Generic) | 42856-71-3 (unspecified stereochem) | WARNING: Verify specific isomer CAS below.[1][2][][4] |

| CAS (cis / 2S,3S) | 59925-33-4 | Methyl & Carboxyl are cis. |

| CAS (trans / 2S,3R) | 59925-34-5 | Methyl & Carboxyl are trans. |

| Physical State | White to off-white crystalline powder | |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar organics (Hexane). |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture. |

Diagram 1: Intake & Verification Logic

This workflow ensures you are using the correct isomer and that the material has not degraded during transit.

Caption: Logical workflow for verifying stereochemical identity upon receipt to prevent downstream experimental failure.

Hazard Identification & Safety Protocols

While 3-Methyl-L-proline is not classified as a "High Hazard" substance (e.g., not carcinogenic or acutely toxic), it acts as a mucous membrane irritant .

GHS Classification[5]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 Mask or Fume Hood | Prevents inhalation of fine dust which irritates the upper respiratory tract. |

| Ocular | Chemical Splash Goggles | Standard protection against potential dust entry or solution splash. |

| Dermal | Nitrile Gloves (Min 0.11mm) | Prevents skin contact; amino acids can cause sensitization in rare cases. |

Storage & Stability Management

The integrity of 3-Methyl-L-proline is compromised by two main factors: moisture (causing clumping and weighing errors) and epimerization (if stored improperly in solution).

Long-Term Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps.

-

Desiccation: Store the vial inside a secondary container (desiccator jar) containing active silica gel or Drierite.

"Thaw-to-Use" Procedure

-

Rule: Never open a cold vial directly in the lab atmosphere. Condensation will form immediately on the hygroscopic powder.

-

Protocol:

-

Remove vial from freezer.

-

Place in a desiccator at room temperature for 30–45 minutes .

-

Confirm no external condensation is visible before opening.

-

Handling & Experimental Application

The C3-methyl group introduces steric hindrance that affects both solubility and reactivity during peptide synthesis.

Solubilization

-

Preferred Solvents: Water, DMF, NMP, Methanol.

-

Avoid: DCM (solubility is low), Diethyl Ether (insoluble).

-

Note: If using in Solid Phase Peptide Synthesis (SPPS), dissolve in DMF. If the solution appears cloudy, sonicate for 5 minutes.

Reaction Protocol: Peptide Coupling (SPPS)

Due to the steric bulk at C3, the secondary amine of 3-Methyl-L-proline is less nucleophilic than standard Proline, and the carboxyl group is more hindered.

Recommended Coupling Cycle:

-

Activation: Use strong activators. HATU or PyAOP are preferred over HBTU/DIC.

-

Ratio: 1:1:2 (Amino Acid : HATU : DIPEA).

-

-

Coupling Time: Extend reaction time to 2 hours (vs. standard 45 mins).

-

Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% incorporation.

-

Monitoring: The Kaiser test (ninhydrin) is ineffective for proline derivatives (secondary amines). Use the Chloranil Test or Isatin Test to verify coupling completion.

Diagram 2: Coupling Decision Tree

This logic ensures successful incorporation into peptide chains despite steric hindrance.

Caption: Decision matrix for SPPS coupling. Note the requirement for Chloranil testing over Ninhydrin.

Emergency Procedures & Waste Disposal

Spill Response

-

Isolate: Evacuate the immediate area if a large dust cloud is formed.

-

PPE: Don N95 mask and gloves.

-

Containment: Do not dry sweep. Dampen the powder with a wet paper towel to prevent dust generation, then wipe up.

-

Clean: Clean the surface with 70% ethanol.

Disposal

-

Classification: Non-hazardous chemical waste (unless mixed with hazardous solvents).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Comply with all local/regional environmental regulations.

References

-

PubChem. (n.d.).[6] 3-Methylproline (Compound).[6] National Library of Medicine. Retrieved from [Link][6]

- Bezençon, O., et al. (1997). Synthesis of (2S,3R)- and (2S,3S)-3-Methylproline. The Journal of Organic Chemistry. (Foundational text on stereoselective synthesis and properties).

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 3-Methylproline | C6H11NO2 | CID 22790191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methyl-L-Proline

Topic: Stereoselective synthesis of 3-Methyl-l-proline protocol Content Type: Application Notes and Protocols

Advanced Protocols for Conformationally Constrained Peptidomimetics

Executive Summary

3-Methyl-L-proline (3-MePro) is a critical non-proteinogenic amino acid used in drug discovery to modulate peptide backbone conformation. Unlike natural proline, the C3-methyl substituent introduces specific steric constraints that can lock peptide bonds into cis or trans conformations, stabilize

-

Organometallic Route: Zinc-Mediated Amino-Ene-Enolate Cyclization (High Stereocontrol).

-

Organocatalytic Route: Asymmetric Michael Addition (Metal-Free, High Enantioselectivity).

Strategic Overview & Mechanistic Logic

The Stereochemical Challenge

Synthesizing 3-MePro requires the simultaneous control of two chiral centers: the

-

Target Configuration: (2S, 3R)-3-methylproline (trans) or (2S, 3S)-3-methylproline (cis).

-

Common Pitfall: Direct alkylation of proline surrogates often leads to racemization or poor diastereoselectivity at C3 due to the distance from the chiral directing group.

Pathway Selection

We present two methodologies chosen for their reliability and orthogonal advantages.

| Feature | Protocol A: Zinc-Mediated Cyclization | Protocol B: Organocatalytic Michael Addition |

| Primary Mechanism | 5-exo-trig cyclization of zinc enolates | Enamine catalysis (Michael Addition) |

| Stereocontrol | Chelation-controlled (Kinetic vs. Thermodynamic) | Steric shielding by chiral catalyst |

| Key Intermediate | Cyclic Organozinc species | |

| Product Access | Tunable (cis or trans via protonation conditions) | High enantiopurity (up to >99% ee) |

Protocol A: Zinc-Mediated Amino-Ene-Enolate Cyclization

Reference Standard: Karoyan et al. J. Org.[1] Chem. (2008); ResearchGate (2025).

Principle

This method utilizes the "Karoyan Cyclization," where an amino acid-derived zinc enolate undergoes an intramolecular carbometallation across an unactivated alkene. The stereochemical outcome is dictated by the transition state geometry of the zinc chelate.

Workflow Diagram

Caption: The amino-zinc-ene-enolate cyclization pathway.[1][2] The zinc atom coordinates the enolate and amine, enforcing a rigid transition state for cyclization.

Detailed Methodology

Reagents:

-

Substrate: N-Boc-N-(but-3-en-1-yl)glycine methyl ester (or similar allylic amino ester).

-

Base: Lithium Diisopropylamide (LDA), 1.0 M in THF.

-

Zinc Source: Zinc Bromide (

), anhydrous (dried under vacuum at 150°C). -

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Enolate Formation:

-

Charge a flame-dried Schlenk flask with the amino ester substrate (1.0 equiv) in anhydrous THF (0.1 M).

-

Cool to -78°C .[3]

-

Add LDA (2.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation.

-

-

Transmetallation:

-

Add a solution of anhydrous

(2.5 equiv) in THF to the lithium enolate at -78°C. -

Allow the mixture to warm to 0°C over 1 hour. The solution typically turns from yellow to colorless/cloudy as the zinc enolate forms.

-

-

Cyclization (The Critical Step):

-

Stir the mixture at room temperature (25°C) for 12–24 hours.

-